

LCB 03-0110 Dihydrochloride: A Technical Whitepaper

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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LCB 03-0110 dihydrochloride is a potent, orally active, multi-targeted tyrosine kinase inhibitor. It exhibits significant inhibitory activity against a range of kinases, including c-Src, Discoidin Domain Receptors (DDR1 and DDR2), Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk). This broad-spectrum activity allows LCB 03-0110 to modulate multiple signaling pathways implicated in fibrosis, inflammation, angiogenesis, and neurodegeneration. This document provides a comprehensive technical overview of LCB 03-0110, summarizing its kinase inhibition profile, detailing its effects on key signaling pathways, and outlining relevant experimental methodologies.

Core Compound Properties

Property	Value
Chemical Name	3-((2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-yl)amino)phenol dihydrochloride
Molecular Formula	C ₂₄ H ₂₅ Cl ₂ N ₃ O ₂ S
Molecular Weight	490.45 g/mol
Mechanism of Action	ATP-competitive tyrosine kinase inhibitor

Kinase Inhibition Profile

LCB 03-0110 has been characterized as a potent inhibitor of several key tyrosine kinases. The following tables summarize its inhibitory activity.

Table 2.1: IC₅₀ Values for Key Target Kinases

Kinase Target	IC ₅₀ (nM)	Assay Type
c-Src	1.3	In vitro kinase assay[1]
DDR2 (active form)	6	In vitro kinase assay[2]
DDR2 (non-activated form)	145	In vitro kinase assay[2]
DDR1 (autophosphorylation)	164	Cell-based assay (HEK293)[2]
DDR2 (autophosphorylation)	171	Cell-based assay (HEK293)[2]

Table 2.2: Inhibitory Activity Against a Broader Kinase Panel

A screening of LCB 03-0110 at a concentration of 10 µM against a panel of 60 kinases demonstrated that it inhibited over 90% of 20 specific tyrosine kinases.[2]

Pharmacokinetics

Preclinical studies in mice have provided initial insights into the pharmacokinetic properties of LCB 03-0110.

Table 3.1: Preclinical Pharmacokinetic Parameters in Mice

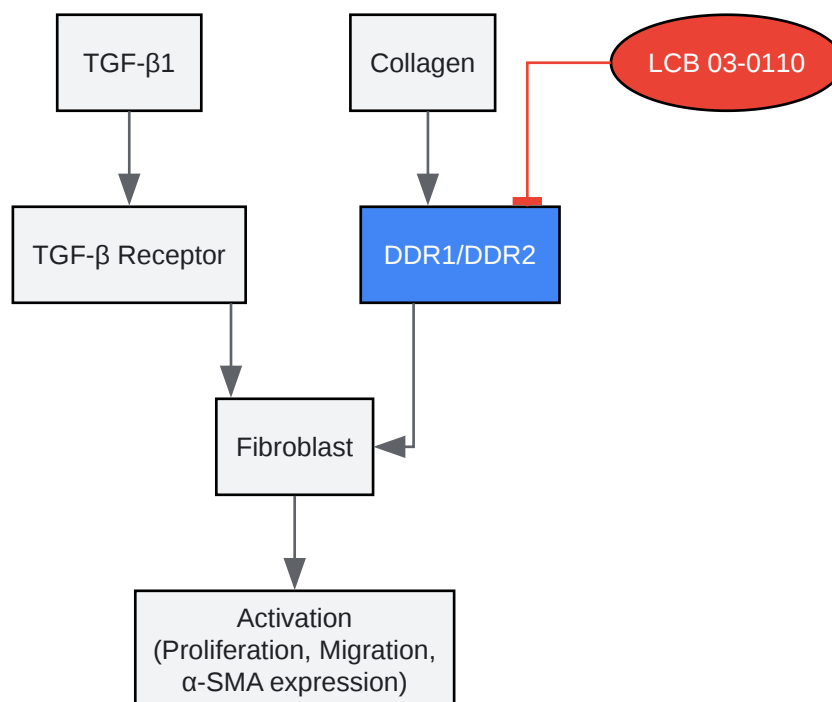
Parameter	Value	Route of Administration
Plasma:Brain Ratio	12%	Intraperitoneal
Effective Doses	1.25, 2.5, 5, 10 mg/kg	Intraperitoneal

Key Signaling Pathways and Mechanism of Action

LCB 03-0110 exerts its biological effects by intervening in several critical signaling cascades.

Inhibition of TGF- β 1-Induced Fibroblast Activation

Transforming growth factor-beta 1 (TGF- β 1) is a key driver of fibrosis. LCB 03-0110 has been shown to suppress the activation of fibroblasts induced by TGF- β 1.[1] This is achieved, in part, through the inhibition of DDR1 and DDR2, which are receptors for collagen, a major component of the fibrotic extracellular matrix.

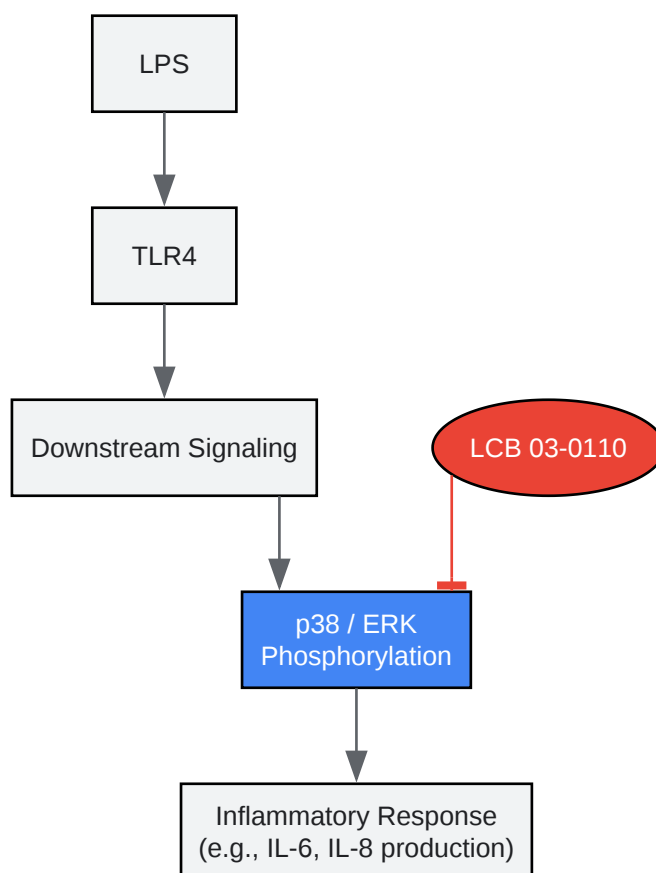


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Caption: LCB 03-0110 inhibits TGF- β 1-induced fibroblast activation.

Suppression of LPS-Induced Macrophage Activation

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory response in macrophages via Toll-like receptor 4 (TLR4). LCB 03-0110 attenuates this response by inhibiting downstream signaling molecules, including p38 and ERK.[3]

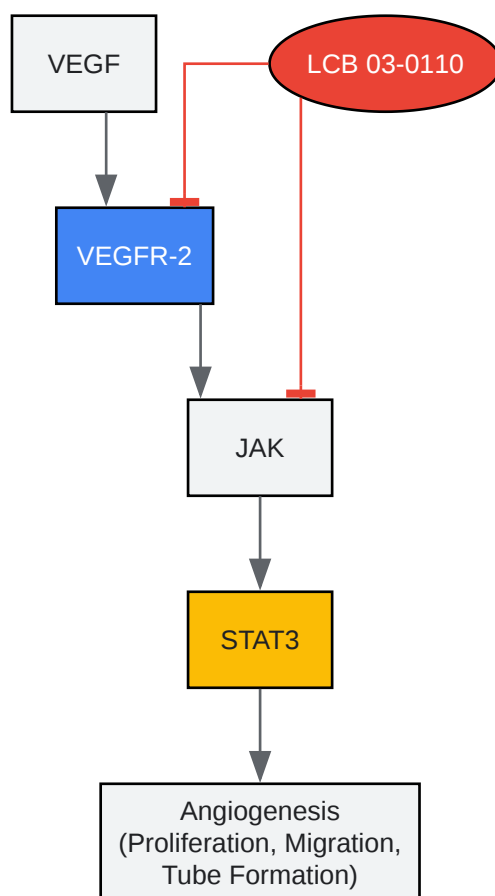


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Caption: LCB 03-0110 suppresses LPS-induced macrophage activation.

Anti-Angiogenic Effects via VEGFR-2 and JAK/STAT3 Inhibition

LCB 03-0110 demonstrates anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathways.[4][5]



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Caption: LCB 03-0110 inhibits angiogenesis via VEGFR-2 and JAK/STAT3.

Detailed Experimental Methodologies

In Vitro Kinase Inhibition Assay

- Objective: To determine the IC_{50} value of LCB 03-0110 against a specific kinase.
- Protocol:
 - Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase assay buffer.
 - Add varying concentrations of LCB 03-0110 (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture.

- Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.
- Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (^{32}P -ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay (Promega), which measures ADP production.
- Plot the percentage of kinase inhibition against the logarithm of the LCB 03-0110 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC_{50} value.

Cell-Based Autophosphorylation Assay

- Objective: To assess the inhibitory effect of LCB 03-0110 on the autophosphorylation of a receptor tyrosine kinase in a cellular context.
- Protocol:
 - Culture a suitable cell line (e.g., HEK293 cells overexpressing the target receptor) to sub-confluency.
 - Pre-treat the cells with various concentrations of LCB 03-0110 for a defined period.
 - Stimulate the cells with the appropriate ligand (e.g., collagen for DDRs) to induce receptor autophosphorylation.
 - Lyse the cells and perform a Western blot analysis using an antibody specific for the phosphorylated form of the target receptor.
 - Use an antibody against the total protein of the target receptor as a loading control.
 - Quantify the band intensities to determine the concentration-dependent inhibition of autophosphorylation.

In Vivo Murine Models

- Objective: To evaluate the in vivo efficacy of LCB 03-0110 in a disease model.

- Protocol (Example: Neurodegeneration Model):
 - Utilize a transgenic mouse model of neurodegeneration (e.g., a model expressing mutant human α -synuclein).
 - Administer LCB 03-0110 or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) at a defined dose and frequency.
 - After the treatment period, sacrifice the animals and collect relevant tissues (e.g., brain).
 - Analyze the tissues for pathological markers (e.g., levels of aggregated α -synuclein, neuroinflammation markers) using techniques such as immunohistochemistry, ELISA, or Western blotting.
 - Behavioral tests can also be conducted during the treatment period to assess functional outcomes.

Conclusion

LCB 03-0110 dihydrochloride is a versatile multi-kinase inhibitor with a compelling preclinical profile. Its ability to potently inhibit key kinases involved in fibrosis, inflammation, and angiogenesis makes it a promising candidate for further investigation in a variety of therapeutic areas, including fibrotic diseases, inflammatory disorders, oncology, and neurodegenerative conditions. The data and methodologies presented in this whitepaper provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

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